Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate is a synthetic organic compound characterized by its unique structural features, including a fluorophenyl group, an isothiocyanate group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or α-haloketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods like the Suzuki or Heck reaction.
Isothiocyanate Group Addition: The isothiocyanate group is typically introduced by reacting the intermediate compound with thiophosgene or a similar reagent under controlled conditions.
Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using standard esterification techniques with ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isothiocyanate group can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like nitronium ion, sulfuric acid as catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This covalent modification can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenyl)-2-isothiocyanatothiophene-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 4-(4-bromophenyl)-2-isothiocyanatothiophene-3-carboxylate: Contains a bromine atom, potentially leading to different electronic properties and reactivity.
Ethyl 4-(4-methylphenyl)-2-isothiocyanatothiophene-3-carboxylate: The presence of a methyl group instead of a halogen can significantly alter the compound’s lipophilicity and biological interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to certain biological targets compared to its analogs.
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate (CAS No. 885457-47-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C13H10FNO2S
- Molecular Weight : 265.302 g/mol
- IUPAC Name : this compound
- CAS Number : 885457-47-6
This compound exhibits various biological activities primarily through its interaction with cellular targets. Its isothiocyanate group is known to influence multiple signaling pathways, including those related to apoptosis and cell proliferation.
Key Mechanisms Include:
- Inhibition of Cancer Cell Proliferation : This compound has demonstrated potential in inhibiting the growth of various cancer cell lines, suggesting its role as an anticancer agent.
- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in tumor cells, which is crucial for cancer treatment.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
Mechanistic Studies
In vitro studies have elucidated the mechanisms through which this compound exerts its anticancer effects:
- Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase, which prevents cells from dividing.
- Apoptotic Pathways : It activates caspases, leading to apoptosis in cancer cells. Flow cytometry analysis has confirmed increased annexin V positivity in treated cells, indicating early apoptotic events.
Case Studies
A notable case study published in a peer-reviewed journal detailed the use of this compound in a preclinical model of breast cancer:
- Study Design : Mice bearing MCF-7 tumors were treated with the compound.
- Findings : Tumor growth was significantly reduced compared to control groups, with histological analysis showing increased apoptosis within tumor tissues.
Properties
Molecular Formula |
C14H10FNO2S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-isothiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C14H10FNO2S2/c1-2-18-14(17)12-11(7-20-13(12)16-8-19)9-3-5-10(15)6-4-9/h3-7H,2H2,1H3 |
InChI Key |
JGMQELSXOCBJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N=C=S |
Origin of Product |
United States |
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